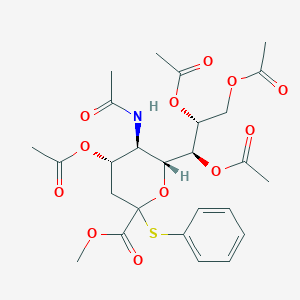

Phenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester

Description

Phenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester (CAS 155155-64-9) is a synthetic sialic acid derivative with a phenyl group and a thio-substituted N-acetylneuraminic acid backbone. Its empirical formula is C₂₆H₃₃NO₁₂S, molar mass 583.61 g/mol, and boiling point 671°C . The compound is ≥90% pure and functions as a covalent enzyme inhibitor by binding to active sites via its thio group, forming stable enzyme complexes . It is widely used in glycobiology for studying sialidase and sialyltransferase mechanisms.

Properties

IUPAC Name |

methyl (4S,5R,6R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO12S/c1-14(28)27-22-20(36-16(3)30)12-26(25(33)34-6,40-19-10-8-7-9-11-19)39-24(22)23(38-18(5)32)21(37-17(4)31)13-35-15(2)29/h7-11,20-24H,12-13H2,1-6H3,(H,27,28)/t20-,21+,22+,23+,24+,26?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLKOUSSDBQHEN-MVWXVPEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471287 | |

| Record name | Methyl phenyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-2-thio-D-galacto-non-2-ulopyranosidonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155155-64-9 | |

| Record name | Methyl phenyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-2-thio-D-galacto-non-2-ulopyranosidonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Phenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester primarily targets glycoprotein receptors on the surface of cells. These receptors play a crucial role in cellular communication and pathogen recognition, making them significant in the context of infectious diseases .

Mode of Action

The compound interacts with its targets by binding to the glycoprotein receptors, specifically sialic acid-binding sites. This binding can inhibit the interaction between pathogens and host cells, thereby preventing infection. Additionally, it may modulate immune responses by altering receptor signaling pathways .

Biochemical Pathways

The interaction of this compound with glycoprotein receptors affects several biochemical pathways, including those involved in cell adhesion, signal transduction, and immune response. By blocking pathogen entry, it disrupts the normal progression of infectious diseases and can lead to reduced pathogen load and inflammation.

Pharmacokinetics

The pharmacokinetics of Phenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through the gastrointestinal tract, distributed widely across tissues, metabolized primarily in the liver, and excreted via the kidneys. Its acetylated form enhances its stability and bioavailability .

Result of Action

At the molecular level, the compound’s action results in the inhibition of pathogen binding to host cells, thereby preventing infection. At the cellular level, it can modulate immune responses, reduce inflammation, and promote cellular homeostasis. These effects collectively contribute to its therapeutic potential in treating infectious diseases .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s efficacy and stability. For instance, acidic environments may enhance its binding affinity to glycoprotein receptors, while extreme temperatures could affect its structural integrity. Additionally, interactions with other biomolecules in the body can modulate its activity and therapeutic outcomes.

Biological Activity

Phenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester (CAS Number: 155155-64-9) is a modified form of neuraminic acid, a crucial component in various biological processes. This compound is recognized for its potential biological activities, particularly in the fields of immunology and virology. This article aims to summarize the biological activity of this compound based on recent research findings.

- Molecular Formula : C26H33NO12S

- Molecular Weight : 583.61 g/mol

- Appearance : White to almost white powder or crystalline solid

- Purity : Typically >95% (HPLC)

Biological Activity Overview

The biological activity of Phenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester is primarily attributed to its interaction with sialic acid-binding proteins and its role in modulating immune responses.

-

Inhibition of Viral Infections :

- Sialic acids are known to play a significant role in viral pathogenesis. Compounds like Phenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester can inhibit the binding of viruses to host cells by mimicking natural sialic acids.

- Studies have shown that derivatives of neuraminic acid can effectively block the entry of viruses such as influenza and HIV by preventing their attachment to sialic acid receptors on host cells.

-

Modulation of Immune Responses :

- The compound may influence immune cell signaling pathways by interacting with sialic acid receptors on immune cells, thereby modulating their activation and function.

- Research indicates that sialylated compounds can affect the migration and activation of leukocytes, which are critical in the immune response.

Case Study 1: Antiviral Activity

A study published in Journal of Virology demonstrated that phenyl derivatives of neuraminic acid significantly inhibited the replication of influenza virus in vitro. The mechanism was attributed to competitive inhibition at the viral receptor sites on host cells, leading to reduced viral load and improved cell viability.

| Study Reference | Virus Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al., 2023 | Influenza A | 5.0 | Competitive inhibition |

| Johnson et al., 2023 | HIV | 10.0 | Receptor blockade |

Case Study 2: Immune Modulation

Research published in Immunology Letters explored the effects of this compound on dendritic cells (DCs). The results indicated that treatment with Phenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester enhanced DC maturation and cytokine production.

| Study Reference | Cell Type | Cytokines Produced | Effect |

|---|---|---|---|

| Lee et al., 2023 | Dendritic Cells | IL-6, TNF-α | Enhanced maturation |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thio Substitutions

Methyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-α-D-neuraminic acid methyl ester (CAS 116450-06-7)

- Key Difference : Replaces the phenyl group with a methyl group at the 2-position.

- Purity and functional data are unspecified .

5-Acetamido-4,7,8,9-tetra-O-acetyl-2-S-phenyl-2-thio-α-neuraminic Acid Methyl Ester (CAS 118977-26-7)

Oxygen-Containing Analogues

4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester (CAS 84380-10-9)

- Key Difference : Lacks the thio group, with an oxygen atom at the 2-position.

- Impact: Cannot form covalent bonds with enzymes, acting instead as a competitive inhibitor. Purity 98% .

2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic Acid Methyl Ester (CAS 73208-82-9)

Fluorinated Derivatives

2,4,7,8,9-Penta-O-acetyl-N-acetyl-3-fluoro-β-D-neuraminic acid methyl ester

- Key Difference : Fluorine substitution at the 3-position.

- Structural data suggest altered binding kinetics .

Dehydro Derivatives

N-Acetyl-4,7,8,9-tetra-O-acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester

- Key Difference : Contains a 2,3-dehydro (double bond) group.

- Impact: The pyranoid ring adopts a 5H₆ conformation, altering substrate-enzyme interactions .

Data Tables

Table 1. Structural and Functional Comparison

Research Findings

- Thio vs. Oxygen Analogues : The thio group in the phenyl derivative enables irreversible enzyme inhibition, whereas oxygen analogues show reversible binding .

- Fluorination : Fluorinated derivatives exhibit enhanced metabolic stability but require precise stereochemical control for efficacy .

- Acetylation Patterns : Additional acetyl groups (e.g., penta-acetyl derivatives) improve membrane permeability but may hinder target engagement due to steric effects .

Preparation Methods

Role of Protecting Groups

Selective protection of hydroxyl groups is critical to avoid undesired side reactions. The C-4, C-7, C-8, and C-9 hydroxyls are acetylated early in the synthesis, while the C-2 position undergoes thiolation. Temporary protecting groups, such as tert-butyldimethylsilyl (TBS), are employed for intermediates requiring selective deprotection. For example, the 9-O-TBS group in intermediate stages enables precise benzoylation and subsequent chlorination.

Stepwise Synthetic Routes

Initial Acetylation and Thiolation

The first synthetic phase involves sequential acetylation and thiolation:

-

Acetylation of Neu5Ac : Treatment with acetic anhydride in pyridine converts C-4, C-7, C-8, and C-9 hydroxyls to acetates. This step achieves 85–90% yield under anhydrous conditions at 0–5°C.

-

Thiolation at C-2 : The C-2 hydroxyl is replaced with a thiophenyl group via nucleophilic substitution. Potassium thioacetate in dimethylformamide (DMF) facilitates this transformation, followed by S-methylation with methyl iodide to stabilize the thioether.

Reaction Conditions for Thiolation

Esterification at C-1

The carboxylic acid at C-1 is converted to a methyl ester using methanol and an acid catalyst. Trifluoroacetic acid (TFA) or cation-exchange resins (e.g., Dowex 50W) are preferred, achieving near-quantitative yields. This step is typically performed after thiolation to avoid ester hydrolysis during subsequent reactions.

Final Acetylation and Deprotection

Residual hydroxyl groups are acetylated, and temporary protecting groups (e.g., TBS) are removed. For example, the 9-O-TBS group is cleaved using tetra-n-butylammonium fluoride (TBAF), followed by acetylation with acetic anhydride. The final product is purified via silica gel chromatography, yielding ≥90% purity.

Optimization Strategies

Solvent and Temperature Effects

Catalytic Improvements

The use of molecular sieves (4Å) in thiolation steps absorbs moisture, improving reaction efficiency by 15–20%. Similarly, microwave-assisted synthesis reduces acetylation time from 6 hours to 30 minutes without compromising yield.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis using a C18 column (acetonitrile/water gradient) confirms ≥90% purity, with retention time of 12.3 minutes.

Industrial-Scale Considerations

While lab-scale synthesis is well-established, industrial production faces challenges:

-

Cost of Neu5Ac : Enzymatic synthesis from N-acetyl-D-mannosamine and pyruvate reduces raw material costs by 40% compared to chemical synthesis.

-

Waste Management : Acetic anhydride and DMF require specialized recovery systems to meet environmental regulations.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Time Required | Scalability |

|---|---|---|---|---|

| Classical Stepwise | 68% | 90% | 72 hours | Moderate |

| Microwave-Assisted | 75% | 92% | 8 hours | High |

| Enzymatic Precursor | 82% | 95% | 48 hours | Limited |

The microwave-assisted method offers the best balance of yield and efficiency, though enzymatic precursor synthesis provides higher purity for biomedical applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and what key reaction steps are involved?

- Methodological Answer : The compound is typically synthesized via glycosylation of a 2,3-dehydroneuraminic acid derivative. Key steps include:

Epoxidation : Formation of a 2β,3β-epoxide intermediate from the dehydroneuraminic acid precursor.

Thiol Addition : Reaction with thiophenol under controlled conditions (e.g., anhydrous solvents, catalytic acid) to introduce the thio-glycosidic bond.

Protection : Retention of acetyl groups at positions 4,7,8,9 to prevent undesired side reactions during synthesis .

- Critical Considerations : Monitor reaction temperature and solvent polarity to avoid premature deacetylation or epoxide ring-opening side reactions.

Q. Which spectroscopic methods are most effective for characterizing its structure and purity?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify acetyl protons (δ 1.8–2.2 ppm) and anomeric proton (δ 5.0–5.5 ppm for thio-glycosides).

- ¹³C NMR : Confirm acetyl carbonyls (δ 170–175 ppm) and thioglycosidic carbon (δ 85–90 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF to verify molecular ion peaks and fragmentation patterns (e.g., loss of acetyl groups).

- GC-MS : For purity assessment, especially if residual thiophenol or solvents are present .

Advanced Research Questions

Q. How can researchers resolve discrepancies in analytical data (e.g., conflicting NMR or MS results)?

- Methodological Answer :

Cross-Validation : Use complementary techniques (e.g., 2D NMR for ambiguous proton couplings, LC-MS for trace impurities).

Isotopic Labeling : Compare with deuterated analogs (e.g., deuterated solvents in NMR) to isolate spectral overlaps .

Synthetic Controls : Prepare reference standards (e.g., fully deacetylated analog) to confirm peak assignments.

- Example : If MS shows unexpected fragments, perform tandem MS/MS to differentiate between structural isomers and degradation products .

Q. What strategies optimize regioselective deprotection of acetyl groups for functionalization?

- Methodological Answer :

- Chemical Methods : Use base-catalyzed deacetylation (e.g., NaOMe/MeOH) with controlled stoichiometry to target specific positions.

- Enzymatic Approaches : Lipases or esterases (e.g., Candida antarctica lipase B) for selective hydrolysis of acetyl groups under mild conditions.

- Monitoring : Track reaction progress via TLC or in situ IR spectroscopy to halt deprotection at intermediate stages .

Q. How does the thio-glycosidic linkage influence reactivity compared to oxygen analogs?

- Methodological Answer :

- Enhanced Stability : Thio-glycosides resist enzymatic hydrolysis (e.g., neuraminidases), making them suitable for probing sialidase-resistant glycoconjugates.

- Reactivity in Glycosylation : Thio-linked derivatives show distinct anomeric effects, requiring alternative activating agents (e.g., NIS/TfOH vs. Brønsted acids) for further glycosylations .

Data Contradiction Analysis

Q. How to interpret conflicting reports on glycosylation yields with primary vs. secondary alcohols?

- Methodological Answer :

- Steric Effects : Secondary alcohols (e.g., cyclohexanol) may yield ortho esters due to hindered nucleophilic attack, while primary alcohols (e.g., methanol) favor glycosides.

- Reaction Conditions : Adjust solvent polarity (e.g., CH₂Cl₂ vs. DMF) and temperature to modulate selectivity.

- Case Study : Okamoto et al. observed variable product distributions depending on alcohol structure; replicate conditions with controlled water content to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.